molecular formula C8H6N2O2 B1590005 1,5-Naphthyridine-4,8-diol CAS No. 28312-61-0

1,5-Naphthyridine-4,8-diol

Cat. No.: B1590005
CAS No.: 28312-61-0
M. Wt: 162.15 g/mol
InChI Key: HIFGQHDKDFDJPC-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-4,8-diol is a chemical compound with the molecular formula C8H6N2O2 . It is a derivative of naphthyridine, a class of compounds that are considered to be analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various methods. One of the major procedures used in the synthesis of biologically active fused 1,5-naphthyridines is based on the replacement (S N Ar) of the halogen atom at position 4 of the benzo [ b ] [1,5]naphthyridine ring . Another method involves a Suzuki cross-coupling between 4,8-dibromo-1,5-naphthyridine and the corresponding boronic acids in the presence of catalytic palladium acetate .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine core, which is a naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . The compound also contains two hydroxyl groups attached to the 4th and 8th carbon atoms of the naphthyridine core .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including this compound, exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.15 . The predicted boiling point is 422.3±40.0 °C, and the predicted density is 1.517±0.06 g/cm3 . The compound is recommended to be stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Bridging Ligands and Ru(II) Complexes

1,5-Naphthyridine has been employed as a new linker for constructing bridging ligands, leading to the synthesis of heteroleptic mono- and dinuclear Ru(II) complexes. These complexes exhibit unique electronic properties, demonstrating the potential of 1,5-Naphthyridine derivatives in designing materials with specific light absorption characteristics (Singh & Thummel, 2009).

Organic Semiconductor Materials

1,5-Naphthyridine derivatives have been synthesized with significant opto-electrical properties, making them promising candidates for organic light-emitting diodes (OLEDs). These derivatives exhibit blue fluorescence and high thermal stability, highlighting their potential as electron-transport and hole-injecting materials in OLEDs (Wang et al., 2012).

Insecticidal Activities

The synthesis of 1,8-naphthyridine derivatives has demonstrated significant insecticidal activity, specifically against cowpea aphids. This research indicates the potential of naphthyridine derivatives in developing new insecticides with enhanced efficacy (Hou, Jing, & Shao, 2017).

Water Oxidation Catalysts

A series of dinuclear complexes incorporating 1,5-Naphthyridine as a bridging ligand have shown effectiveness in catalyzing water oxidation. These findings contribute to the development of new catalysts for water-splitting reactions, an essential process in the production of hydrogen fuel (Zong & Thummel, 2005).

Fluorescent Receptors for Anion Detection

1,8-Naphthyridine-based sensors have been developed for the efficient detection of nitroaromatic compounds such as picric acid in aqueous media. These sensors showcase the application of naphthyridine derivatives in environmental monitoring and safety assessments (Chahal & Sankar, 2015).

Safety and Hazards

1,5-Naphthyridine-4,8-diol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . It should be used only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1,5-Naphthyridine-4,8-diol were not found in the retrieved sources, naphthyridine derivatives, in general, have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . Therefore, future research may focus on exploring new synthetic strategies, studying their reactivity, and investigating their potential applications in various fields.

Biochemical Analysis

Biochemical Properties

1,5-Naphthyridine-4,8-diol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions, which can influence its reactivity and biological activity . The compound’s ability to interact with nucleophilic and electrophilic reagents further underscores its versatility in biochemical processes . Additionally, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and cellular functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been reported to exhibit cytotoxic activity against various tumor cell lines, including murine colon carcinoma and murine mammary carcinoma . This cytotoxicity is likely due to its ability to interfere with cell signaling pathways and gene expression. Furthermore, this compound can influence cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . The compound’s ability to form metal complexes also plays a role in its biological activity, as these complexes can inhibit or activate enzymes involved in critical biochemical pathways . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-tumor activity . At higher doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and biological activity . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within cells . These interactions are critical for understanding the compound’s overall impact on cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transport proteins can influence its bioavailability and efficacy in various biological contexts .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .

Properties

IUPAC Name

1,5-dihydro-1,5-naphthyridine-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-5-1-3-9-8-6(12)2-4-10-7(5)8/h1-4H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFGQHDKDFDJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492599
Record name 1,5-Dihydro-1,5-naphthyridine-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28312-61-0
Record name 1,5-Dihydro-1,5-naphthyridine-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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